Product packaging for n-Allyl-2-methylaniline(Cat. No.:CAS No. 15316-91-3)

n-Allyl-2-methylaniline

Cat. No.: B101600
CAS No.: 15316-91-3
M. Wt: 147.22 g/mol
InChI Key: DLQNIEANPCTPPU-UHFFFAOYSA-N
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Description

n-Allyl-2-methylaniline (CAS: 15316-91-3) is an organic compound with the molecular formula C 10 H 13 N and an average mass of 147.22 g/mol . This chemical, also known as this compound or N-Allyl-o-toluidine, features an aniline core substituted with both a methyl group at the ortho position and an N-allyl functional group . Its structure, characterized by the SMILES notation CN(CC=C)C1=CC=CC=C1, provides distinct reactivity valuable in advanced research settings . The primary research applications of this compound are in organic synthesis and materials science . The compound's structure, incorporating an allyl group, makes it a versatile functional monomer and building block for constructing more complex organic architectures. Researchers can exploit the alkene functionality of the allyl group for further chemical modifications, such as polymerization or coordination chemistry. Similar allylamine compounds are utilized to coordinate with metal ions like Cd(II) and Zn(II) to form polymeric films, which serve as building blocks in the fabrication of photo-catalytic cells . This suggests potential for this compound in developing new polymeric materials and advanced catalytic systems. Handling and Safety: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. While specific hazard data for this exact compound is not fully available in the search results, chemicals in this class often require careful handling. It is generally advisable to use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Users should refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B101600 n-Allyl-2-methylaniline CAS No. 15316-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13N/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7,11H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQNIEANPCTPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290704
Record name n-allyl-2-methylaniline
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15316-91-3
Record name NSC70446
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Record name n-allyl-2-methylaniline
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Record name N-Allyl-ortho-toluidine
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Chemical Transformations and Reactivity Pathways of N Allyl 2 Methylaniline Derivatives

Intramolecular Cyclization Reactions for Heterocyclic Synthesis

Intramolecular cyclization reactions of N-allyl-2-methylaniline derivatives represent a powerful and atom-economical approach to the synthesis of nitrogen-containing heterocycles. These reactions leverage the proximity of the allylic and aryl groups to facilitate ring closure, often catalyzed by transition metals.

Indole (B1671886) Ring System Formation

The indole scaffold is a privileged structure in medicinal chemistry and natural products. Several catalytic methods have been developed to construct this important heterocycle from N-allylaniline precursors.

The intramolecular Heck-Mizoroki reaction is a prominent method for the formation of carbon-carbon bonds. In the context of this compound derivatives, this reaction provides a direct route to indole and indoline (B122111) frameworks. For instance, the cyclization of N-allyl-2-iodo-N-methylaniline, catalyzed by a palladium complex, has been studied using density functional theory (DFT). researchgate.net These studies have elucidated that the reaction proceeds through an initial oxidative addition of the palladium(0) catalyst to the aryl iodide bond, which is often the rate-determining step. researchgate.netresearchgate.net This is followed by migratory insertion of the alkene into the newly formed palladium-carbon bond and subsequent β-hydride elimination to furnish the cyclized product and regenerate the palladium(0) catalyst. nih.gov

The regioselectivity of the cyclization, leading to either five- or six-membered rings, is a key aspect of this transformation. Computational studies have shown that the formation of the five-membered indole ring is both kinetically and thermodynamically favored over the six-membered ring. researchgate.net The stability of the resulting aromatic indole product is a significant driving force for the reaction. researchgate.net The choice of ligands on the palladium catalyst can influence the efficiency of the reaction, with bulky and electron-rich phosphine (B1218219) ligands often proving effective. acs.org

Table 1: Key Findings in Palladium-Catalyzed Heck-Mizoroki Cyclization

SubstrateCatalyst SystemKey FindingsReference
N-allyl-2-iodo-N-methylanilinePd(0) complexOxidative addition is the rate-determining step. Formation of the five-membered indole ring is favored. researchgate.netresearchgate.net
N-methylallylanilinePd(t-Bu3P)2N-methylation of the aniline (B41778) nitrogen improved compound stability and reaction yield. acs.org
Alkenyl bromidesPd catalyst with TMEDA/HCO2HExtended the scope to tethered alkenyl bromides with high enantioselectivity. nih.gov

Indolines, the saturated analogs of indoles, are also valuable synthetic targets. Their synthesis from N-allylarylamines can be achieved through various catalytic methods. One approach involves an acid-catalyzed intramolecular hydroamination. For example, N-arylsulfonyl-2-allylanilines can undergo cyclization in the presence of a catalytic amount of triflic acid to produce indolines in good yields. clockss.org This reaction proceeds via a 5-exo-trig cyclization pathway. clockss.org

The electronic properties of the aromatic ring and the nature of the nitrogen-protecting group can influence the outcome of the reaction. clockss.org Additionally, Lewis acids have been employed to catalyze the amino-Claisen rearrangement of N-allylarylamines, which can then be followed by cyclization to afford indoline derivatives. researchgate.net

Gold and silver catalysts have emerged as powerful tools for unique transformations in organic synthesis. A notable application is the synthesis of functionalized indoles from N-allyl-2-alkynylanilines. rsc.orgresearchgate.net This method involves a gold-catalyzed carbene insertion into the N-H bond, followed by cyclization and a concomitant 1,3-migration of the allyl group. rsc.org This strategy circumvents the need for a tertiary aniline precursor for the 1,3-migration to occur. rsc.org The use of a silver co-catalyst can sometimes enhance the reactivity and efficiency of the gold catalyst. acs.org

Table 2: Gold/Silver-Catalyzed Indole Synthesis

SubstrateCatalyst SystemKey TransformationReference
N-allyl-2-(aryl/alkyl ethynyl)anilinesGold/Silver catalystCarbene insertion, cyclization, and 1,3-allyl migration rsc.orgresearchgate.net
N-allyl-2-alkynylanilinesGold catalystSynthesis of decorated indoles rsc.org

Quinoline (B57606) Ring System Formation

The quinoline ring system is another important heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. Palladium-catalyzed oxidative cyclization reactions provide an efficient route to quinolines from N-allylaniline derivatives and other suitable coupling partners.

A process for quinoline synthesis has been developed through the palladium-catalyzed oxidative cyclization of anilines with allylic alcohols. rsc.orgresearchgate.net This reaction proceeds in the absence of acids or bases and demonstrates a broad substrate scope, tolerating various functional groups. rsc.org The methodology can also be extended to the synthesis of β-amino ketones from the oxidative coupling of allylic alcohols with anilines, which can then be converted to substituted quinolines in a one-pot fashion. acs.org A key feature of this approach is the use of molecular oxygen as a green and sustainable terminal oxidant. acs.org

The mechanism of this transformation can proceed through different pathways, including aminopalladation of the alkene followed by β-hydride elimination or allylic C-H activation to form a π-allyl-palladium(II) intermediate, which then undergoes C-N bond formation. nih.govcmu.edu

Table 3: Palladium-Catalyzed Quinoline Synthesis

ReactantsCatalyst SystemKey FeaturesReference
Anilines and Allyl AlcoholsPalladium catalystNo acid or base required, broad substrate scope. rsc.orgresearchgate.net
Anilines and Allyl AlcoholsPd catalyst with O2 as oxidantOne-pot synthesis of substituted quinolines via β-amino ketone intermediates. acs.org
Allylic SulfamidesPd(TFA)2/DMSOAerobic oxidative cyclization to 1,2-diamine derivatives. nih.gov
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)/Oxidation/1,3-Dipolar Cycloaddition for Isoindoloquinolines

A powerful one-pot strategy for the synthesis of isoindolo[2,1-a]quinolines involves a sequence of ruthenium-catalyzed reactions. nih.gov This tandem process begins with a ring-closing metathesis (RCM), followed by an oxidation step and a subsequent 1,3-dipolar cycloaddition. nih.gov The versatility of ruthenium catalysts is crucial, as they can facilitate multiple transformations in a single reaction vessel, enhancing synthetic efficiency. nih.govuwindsor.ca

The general mechanism for RCM involves the formation of a ruthenium-alkylidene complex, which then undergoes a [2+2] cycloaddition with a tethered olefin. uwindsor.camdpi.com Subsequent cycloreversion releases a small olefin (e.g., ethylene) and generates a new cyclic olefin with the ruthenium catalyst regenerated to continue the cycle. uwindsor.ca The efficiency and selectivity of this process are highly dependent on the nature of the ruthenium catalyst, with second-generation Grubbs-type catalysts often exhibiting superior activity and functional group tolerance. mdpi.comresearchgate.net

In the context of this compound derivatives, a diene precursor is typically synthesized and then subjected to RCM to form a dihydroquinoline intermediate. This intermediate is then oxidized in situ to a quinolinium ylide. The ylide, a 1,3-dipole, can then undergo a cycloaddition reaction with a dipolarophile to construct the final isoindoloquinoline framework. nih.gov This method provides a convergent and atom-economical approach to this class of polycyclic aromatic compounds. researchgate.net

Synthesis of Tetrahydroquinolines (THQ) and Dihydroquinolines (DHQ) via Cyclization (e.g., Polyphosphoric Acid)

The synthesis of tetrahydroquinolines (THQs) and dihydroquinolines (DHQs) from this compound derivatives can be effectively achieved through acid-catalyzed cyclization reactions. researchgate.net Polyphosphoric acid (PPA) is a commonly employed reagent for this transformation, acting as both a catalyst and a dehydrating agent. researchgate.netdokumen.pub

The reaction pathway typically involves the protonation of the allyl group's double bond, leading to the formation of a carbocation. This electrophilic center is then attacked by the electron-rich aromatic ring of the aniline moiety in an intramolecular electrophilic aromatic substitution reaction. The subsequent loss of a proton re-aromatizes the ring and yields the cyclized product. The specific conditions, such as temperature and reaction time, can influence the outcome, determining whether the final product is a THQ or a DHQ. researchgate.net For instance, heating an N-acylated aniline derivative in PPA can lead to the formation of a quinolin-2-one, which can then be selectively reduced to either the corresponding THQ or DHQ. researchgate.net

Alternative cyclization strategies for synthesizing THQ and DHQ scaffolds from related precursors include gold-catalyzed hydroamination/transfer hydrogenation and iridium-catalyzed direct cyclization of anilines with diols. organic-chemistry.org These methods offer different levels of stereocontrol and functional group compatibility. organic-chemistry.orgnih.gov

Rearrangement Reactions

Aza-Claisen Rearrangement as a Key Step

The aza-Claisen rearrangement is a powerful sigmatropic rearrangement that has been utilized in the synthesis of various nitrogen-containing compounds. researchgate.netresearchgate.net This pericyclic reaction involves the organic-chemistry.orgorganic-chemistry.org-sigmatropic shift of an N-allyl enamine or related species, leading to the formation of a new carbon-carbon bond and a rearranged product. nih.govnih.gov

In the context of this compound derivatives, the aza-Claisen rearrangement can be a key step in more complex synthetic sequences. For example, a thermal or palladium-catalyzed aza-Claisen rearrangement of N-allyl ynamides can generate α-allyl imidates. nih.gov These intermediates can then undergo further transformations, such as an Overman rearrangement followed by ring-closing metathesis, to access complex heterocyclic scaffolds like azapine-2-ones. nih.gov

The stereoselectivity of the aza-Claisen rearrangement can often be controlled through the use of chiral auxiliaries or catalysts, making it a valuable tool in asymmetric synthesis. researchgate.net The reaction conditions, including the choice of solvent and the presence of Lewis or Brønsted acids, can also significantly influence the reaction's outcome and efficiency. scispace.com

Regioselective Functionalization and Derivatization Strategies

Chemical Modification of Nitro Groups (e.g., Reduction to Amine, Acetylation)

The introduction of a nitro group onto the aromatic ring of this compound provides a versatile handle for further functionalization. The nitro group can be regioselectively introduced and then chemically modified to introduce a variety of other functional groups.

A primary transformation of the nitro group is its reduction to an amine. organic-chemistry.orgncert.nic.in This reduction can be achieved using a wide range of reagents, offering chemoselectivity in the presence of other reducible functional groups. organic-chemistry.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), as well as metal-based reductions with reagents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media. organic-chemistry.org More recently, milder and more selective methods employing reagents like sodium dithionite (B78146) or transfer hydrogenation have been developed. organic-chemistry.org

Once the amine is formed, it can be further derivatized. A common reaction is acetylation, where the amine is treated with acetic anhydride (B1165640) or acetyl chloride to form an acetamide. ncert.nic.in This transformation is often used to protect the amine group during subsequent reactions or to modify the electronic properties of the aromatic ring. nih.gov The resulting acetamido group is a weaker activating group than the amine, which can be advantageous in controlling the regioselectivity of further electrophilic aromatic substitution reactions.

Chemical Modification of Allyl Moieties (e.g., Ozonolysis)

The allyl group of this compound and its derivatives is another key site for chemical modification. Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of the allyl group and converting it into carbonyl functionalities. upertis.ac.id

The reaction involves treating the substrate with ozone (O3) at low temperatures, typically in a solvent like dichloromethane (B109758) or methanol. This initial step forms an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. The work-up conditions following the ozonolysis determine the final product. A reductive work-up, for example, with dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh3), will yield an aldehyde. In contrast, an oxidative work-up with hydrogen peroxide (H2O2) will produce a carboxylic acid.

This transformation is particularly useful for synthesizing derivatives where the allyl group is converted into a formyl or carboxyl group. These functional groups can then serve as handles for a wide range of further synthetic manipulations, including condensation reactions, reductions, and the formation of amides or esters.

Oxidative Coupling Reactions

Oxidative coupling reactions are a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound derivatives, these reactions, particularly those catalyzed by transition metals, offer pathways to complex molecular architectures.

Rhodium(III)-Catalyzed C-H Activation with Allyl Alcohols

While direct studies on the rhodium(III)-catalyzed C-H activation of this compound with allyl alcohols are not extensively documented, significant insights can be drawn from analogous reactions with similar substrates, such as N-nitrosoanilines. acs.orgnih.govfrontiersin.org These reactions typically proceed via a C-H activation mechanism, where the rhodium catalyst, often in the form of [RhCp*Cl2]2, facilitates the coupling of the aniline derivative with an allyl alcohol.

The general proposed mechanism involves the coordination of a directing group on the aniline to the Rh(III) center, followed by ortho-C-H bond activation to form a rhodacycle intermediate. This intermediate then coordinates with the allyl alcohol, which can undergo oxidation in situ to an aldehyde or ketone. Subsequent migratory insertion and reductive elimination steps yield the final functionalized product. frontiersin.org

In a closely related study, the Rh(III)-catalyzed oxidative C-H alkylation of aniline derivatives bearing a pyrimidine-directing group with secondary allyl alcohols has been shown to produce β-aryl ketones. acs.org Notably, the reaction with but-3-en-2-ol did not require an external metal oxidant, as the allyl alcohol itself also acted as an oxidant through β-hydride elimination to regenerate the active Rh(III) species. acs.org However, for other allyl alcohols, an additive like Ag2CO3 was necessary. acs.org

The table below summarizes representative conditions and outcomes for Rh(III)-catalyzed oxidative coupling reactions of aniline derivatives with allyl alcohols, providing a model for the expected reactivity of this compound.

EntryAniline DerivativeAllyl AlcoholCatalyst SystemAdditiveProduct TypeYield (%)Ref
1N-methyl N-nitrosoanilineAllyl alcohol[RhCpCl2]2AgSbF6ortho-alkylated N-nitrosoaniline25 nih.gov
24-methyl N-methyl N-nitrosoanilineAllyl alcohol[RhCpCl2]2AgSbF6ortho-alkylated N-nitrosoaniline39 nih.gov
3N-(pyrimidin-2-yl)anilineBut-3-en-2-olCp*Rh(MeCN)32-β-aryl ketone95 acs.org
4N-(pyrimidin-2-yl)aniline1-phenylethan-1-olCp*Rh(MeCN)32Ag2CO3β-aryl ketone85 acs.org

Influence of Substituent Effects on Reactivity (e.g., Allyl vs. Alkyl, Electronic Properties)

The reactivity of this compound in chemical transformations is significantly influenced by the nature of its substituents, both on the nitrogen atom (allyl vs. alkyl) and on the aromatic ring. These effects can be steric or electronic in nature.

The presence of an allyl group on the nitrogen atom introduces a reactive alkene functionality. This allows for a diverse range of reactions, including π-allyl metal complex formation and participation in pericyclic reactions, which are not possible with a simple N-alkyl substituent. nih.gov The allyl group can also influence the regioselectivity of reactions. For instance, in transition metal-catalyzed C-H functionalization, the coordination of the allyl moiety to the metal center can direct the reaction to a specific position. nih.gov

In contrast, an N-alkyl group , such as a methyl or ethyl group, is generally less reactive. Its primary influence is steric and electronic. The steric bulk of the N-alkyl group can hinder the approach of reagents to the nitrogen atom and the ortho positions of the aniline ring.

The 2-methyl group on the aniline ring introduces significant steric hindrance around the ortho C-H bonds. In many transition metal-catalyzed C-H activation reactions, which are sensitive to steric bulk, the presence of an ortho-substituent can decrease the reaction rate or even prevent the reaction from occurring at that site. acs.org For instance, the palladium-catalyzed para-C-H olefination of N,N-dimethylaniline proceeds efficiently, but the reaction of o-methyl N,N-dimethylaniline gives only trace amounts of the product. acs.org This is attributed to the ortho-substituent forcing the nitrogen's lone pair out of conjugation with the aromatic ring, thereby deactivating it towards electrophilic substitution. acs.org However, in some Rh(III)-catalyzed reactions, the protocol has been observed to have a minimal influence from the steric encumbrance of ortho-substituents. frontiersin.org

Electronic properties of substituents on the aromatic ring also play a crucial role. Electron-donating groups (EDGs) on the aniline ring, such as methyl or methoxy (B1213986) groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and often accelerating C-H activation processes. nih.gov Conversely, electron-withdrawing groups (EWGs), such as cyano or nitro groups, decrease the electron density, which can slow down these reactions. However, in some catalytic systems, substrates with EWGs have been shown to react efficiently. nih.gov

A study on the chemoselectivity of N-methyl N-nitrosoanilines towards allyl alcohol under Rh(III) catalysis demonstrated that an aniline bearing an electron-donating methyl group was more chemoselective than the unsubstituted or electron-withdrawing fluoro-substituted aniline. nih.govfrontiersin.org

The following table summarizes the general influence of different substituents on the reactivity of aniline derivatives in the context of C-H activation and related transformations.

SubstituentPositionGeneral Effect on ReactivityPrimary Influence
AllylOn NitrogenIncreases reactivity and provides unique reaction pathwaysReactivity of the double bond, coordination to metals
Alkyl (e.g., Methyl)On NitrogenGenerally lower reactivity compared to allylSteric hindrance, electronic donation
Methylortho- (on ring)Decreases reactivity at ortho-C-HSteric hindrance, potential deactivation of the ring
Electron-Donating Grouppara- (on ring)Increases reactivity in C-H activationIncreases electron density of the ring
Electron-Withdrawing Grouppara- (on ring)Can decrease reactivity in C-H activationDecreases electron density of the ring

Spectroscopic and Computational Characterization of N Allyl 2 Methylaniline Systems

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in the elucidation of the structural features of n-Allyl-2-methylaniline. The application of NMR, mass spectrometry, and vibrational spectroscopy provides a comprehensive understanding of its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the range of δ 6.60–7.16 ppm. The single proton of the vinyl group (-CH=CH₂) is observed as a multiplet around δ 5.98–6.02 ppm. The two terminal vinyl protons (=CH₂) show distinct signals, with one appearing as a doublet of doublets at approximately δ 5.31 ppm and the other at about δ 5.19 ppm. The two protons of the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) are observed as a doublet at approximately δ 3.84 ppm, and the three protons of the methyl group (-CH₃) attached to the aromatic ring appear as a singlet at δ 2.13 ppm. The broad singlet corresponding to the N-H proton is located at around δ 3.73 ppm. researchgate.net

¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.16–7.05m2HAr-H
6.72–6.60m2HAr-H
6.02–5.98m1H-CH=CH₂
5.31dd1H=CH₂ (trans)
5.19dd1H=CH₂ (cis)
3.84d2HN-CH₂
3.73bs1HNH
2.13s3H-CH₃

Data sourced from a study on the synthesis of allylamines. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. The aromatic carbons show signals in the region of δ 110.01–145.93 ppm. The carbon atom of the aromatic ring attached to the nitrogen (C-N) resonates at approximately δ 145.93 ppm. The vinyl carbons (-CH=CH₂) exhibit signals at around δ 135.56 ppm and δ 116.18 ppm. The methylene carbon adjacent to the nitrogen (N-CH₂) has a chemical shift of about δ 46.49 ppm, while the methyl carbon (-CH₃) appears at approximately δ 17.43 ppm. researchgate.net

¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
145.93C (aromatic, C-N)
135.56-CH=CH₂
130.05CH (aromatic)
127.07CH (aromatic)
121.95C (aromatic, C-CH₃)
117.09CH (aromatic)
116.18=CH₂
110.01CH (aromatic)
46.49N-CH₂
17.43-CH₃

Data sourced from a study on the synthesis of allylamines. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These are unique for each compound and serve as a molecular "fingerprint."

While specific experimental IR and Raman spectra for this compound are not detailed in the available research, the characteristic vibrational frequencies can be predicted based on its functional groups. The N-H stretching vibration is expected to appear in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations typically occur between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching of the allyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. The C=C stretching of the allyl group should be visible around 1640 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range. The N-H bending vibration is anticipated around 1550-1650 cm⁻¹.

For related compounds like N-methylaniline, a characteristic N-H stretching peak is observed at 3411 cm⁻¹. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are also a powerful tool for predicting and analyzing the vibrational spectra of such molecules, providing detailed assignments of the vibrational modes. researchgate.netacs.org

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights into the structure, stability, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.orgresearchgate.net It has become a primary tool in computational chemistry for its balance of accuracy and computational cost.

A fundamental application of DFT is the geometry optimization of a molecule to find its lowest energy conformation(s). For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. This yields the equilibrium bond lengths, bond angles, and dihedral angles. researchgate.net

DFT calculations have been successfully used to study the mechanisms of reactions involving similar molecules, such as the intramolecular Heck reaction of N-allyl-2-iodo-N-methylaniline. acs.orgresearchgate.net In such studies, a functional like B3LYP or M06 is often paired with a basis set (e.g., 6-31G* or def2-TZVP) to perform the calculations. researchgate.net Frequency calculations are then performed to confirm that the optimized structure is a true minimum (no imaginary frequencies). rsc.org These calculations provide the foundation for determining the molecule's electronic properties.

Frontier Molecular Orbital (FMO) theory is a crucial concept for understanding chemical reactivity. acs.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netyoutube.com For a single molecule like this compound, the HOMO and LUMO are key indicators of its electronic behavior.

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to have significant contributions from the electron-rich aniline (B41778) ring and the nitrogen lone pair, indicating its nucleophilic character.

LUMO: The LUMO is the lowest energy orbital that can accept electrons. Its energy and location indicate the most likely sites for nucleophilic attack on the molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

DFT calculations provide detailed information on the energies and spatial distributions of these orbitals, offering insights into the regioselectivity and feasibility of chemical reactions. researchgate.netyoutube.com

The table below illustrates the type of data obtained from an FMO analysis.

Molecular OrbitalPropertyDescription
HOMOEnergy LevelIndicates the electron-donating ability.
LUMOEnergy LevelIndicates the electron-accepting ability.
HOMO-LUMO GapEnergy DifferenceRelates to chemical reactivity and stability.

This interactive table outlines the key parameters derived from a Frontier Molecular Orbital (FMO) analysis.

Chemical reactions and spectroscopic measurements are often performed in a solvent, which can significantly influence the properties and reactivity of the solute. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that accounts for the effects of the solvent by representing it as a continuous dielectric medium. rsc.orgnih.gov

In this model, the solute molecule is placed in a cavity within the dielectric continuum. The charge distribution of the solute polarizes the dielectric, which in turn creates a reaction field that interacts with the solute. nih.gov This interaction is incorporated into the quantum mechanical Hamiltonian, allowing for the calculation of molecular properties in a more realistic, solvated environment. Various implementations of this model exist, such as the Conductor-like Polarizable Continuum Model (CPCM) and the Integral Equation Formalism PCM (IEFPCM). rsc.orgacs.org The use of PCM is critical for obtaining accurate energetic data for reaction mechanisms and for predicting spectroscopic properties in solution. researchgate.net

Density Functional Theory (DFT) Applications

Reaction Mechanism Elucidation and Activation Barrier Determination (e.g., Heck-Mizoroki, Iridium-Catalyzed Reactions)

The reaction mechanisms involving this compound and its derivatives are a subject of significant computational and experimental investigation, particularly in the context of metal-catalyzed reactions. Density Functional Theory (DFT) is a primary tool for elucidating these complex pathways and determining the energetics of transition states and intermediates.

Heck-Mizoroki Reaction: The intramolecular Heck-Mizoroki reaction is crucial for synthesizing heterocyclic compounds like indoles. researchgate.net For a closely related substrate, N-allyl-2-iodo-N-methylaniline, DFT studies have detailed the mechanism for the palladium-catalyzed formation of indole (B1671886) derivatives. researchgate.net The catalytic cycle is understood to proceed through several key steps. The rate-determining step is typically the initial oxidative addition of the aryl halide to the Pd(0) catalyst. researchgate.net This is followed by ring closure and subsequent product formation. Computational studies have shown that the formation of a five-membered ring is both kinetically and thermodynamically favored over a six-membered ring. researchgate.net The activation barrier for the oxidative addition step has been calculated to be relatively low, for instance, around 10.2 kcal/mol, indicating the reaction proceeds readily. researchgate.net Nickel-catalyzed versions of the intramolecular Mizoroki–Heck reaction are also being explored, which may proceed through a similar two-electron mechanism involving oxidative addition, migratory insertion, and β-hydride elimination. nih.govacs.org

Table 1: Illustrative Steps and Energetics for a Model Intramolecular Heck Reaction

StepDescriptionCalculated Activation Free Enthalpy (kcal/mol)Finding
1 Oxidative Addition of Aryl-Iodide to Pd(0)10.2Rate-determining step. researchgate.net
2a 5-exo-trig Cyclization (Ring Closure)>4 kcal/mol lower than 6-endoKinetically favored pathway. researchgate.net
2b 6-endo-trig Cyclization (Ring Closure)Higher barrierKinetically disfavored. researchgate.net
3 Product Formation (Indole)>20 kcal/mol more stableThermodynamically favored product. researchgate.net

Note: Data is based on the analogous N-allyl-2-iodo-N-methylaniline system. researchgate.net

Iridium-Catalyzed Reactions: Iridium-catalyzed allylic substitution has become a powerful method for forming carbon-heteroatom bonds with high selectivity. nih.govewha.ac.kr The mechanism for the amination of allylic substrates with anilines using metallacyclic iridium catalysts involves several key features. Unlike mechanisms that proceed through a single oxidative addition step, the iridium-catalyzed reaction can involve two inversions of configuration. nih.gov The catalytic cycle generally involves the formation of a π-allyliridium(I) complex. nih.gov The amine nucleophile then attacks this complex in an outer-sphere fashion to form the new C-N bond. nih.govacs.org The enantioselectivity of the reaction is controlled by the chiral environment of the iridium catalyst, with different diastereomeric allyliridium complexes reacting at vastly different rates. nih.gov Computational studies show that the rate-determining step can vary depending on the specific reactants and pathway, sometimes being the oxidative addition and other times the nucleophilic attack on the allyl group. acs.org

Conformational Landscape Analysis

The conformational flexibility of this compound is a key determinant of its reactivity and spectroscopic properties. This flexibility arises primarily from the internal rotations around the C(allyl)-C(allyl) and N-C(allyl) single bonds. Computational exploration, often combining molecular dynamics with high-level quantum mechanical calculations, is used to map the potential energy surface and identify stable conformers. umanitoba.ca

For analogous molecules like N-allylmethylamine, multiple stable conformers have been identified. umanitoba.ca The relative energies of these conformers are governed by a delicate balance of intramolecular forces, including steric hindrance (e.g., between the allyl group and the methyl-substituted phenyl ring) and stabilizing hyperconjugative effects. umanitoba.ca For instance, an interplay between steric repulsion and n→σ* hyperconjugation can dictate the preference for one conformer over another. Interconversion between these stable conformers can occur through low-energy pathways, such as torsional motion of the allyl group or inversion at the nitrogen atom. umanitoba.ca The relative populations of these conformers in a given environment, such as in a supersonic jet or in solution, are determined by their Boltzmann distribution at a given temperature.

Table 2: Hypothetical Conformational Analysis of this compound

ConformerDihedral Angle τ1 (C=C-C-N)Dihedral Angle τ2 (C-C-N-Cphenyl)Relative Energy (kJ/mol)Key Stabilizing/Destabilizing Interactions
I (Global Minimum) ~120° (Gauche)~180° (trans)0.0Favorable hyperconjugation, minimal steric clash.
II ~120° (Gauche)~60° (gauche)3.0 - 5.0Increased steric interaction with ortho-methyl group.
III ~0° (cis)~180° (trans)> 8.0Significant steric strain between allyl and phenyl groups.

Note: This table is illustrative, based on principles from conformational analysis of similar molecules like allylamine (B125299) and N-allylmethylamine. umanitoba.ca

Ab Initio Calculation Methods

Ab initio (Latin for "from the beginning") quantum chemistry methods are fundamental to the theoretical study of this compound systems. These calculations solve the electronic Schrödinger equation without empirical parameters, relying only on fundamental physical constants.

Commonly employed ab initio methods include Hartree-Fock (HF) theory and post-Hartree-Fock methods like Møller-Plesset perturbation theory (e.g., MP2). researchgate.net HF provides a foundational approximation by treating electron-electron repulsion in an average way. MP2 improves upon this by including electron correlation, which is crucial for accurately describing non-covalent interactions and reaction barriers.

In practice, Density Functional Theory (DFT) methods, particularly those using hybrid functionals like B3LYP, are very popular for systems of this size. researchgate.netresearchgate.net While technically not purely ab initio, they are often used alongside them and provide a good balance of computational cost and accuracy.

These calculations are always performed with a specific basis set, which is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the result. Common basis sets include Pople-style sets like 6-31G* or 6-311++G(d,p), where the symbols indicate features like split-valence shells, polarization functions (* or d), and diffuse functions (+ or p) that enhance the flexibility of describing electron distribution. researchgate.netresearchgate.net These methods are used to optimize molecular geometries, calculate reaction energies, determine activation barriers, and simulate spectroscopic properties. researchgate.netresearchgate.net

Normal Coordinate Analysis (NCA) for Vibrational Mode Assignment

Normal Coordinate Analysis (NCA) is a powerful computational technique used to provide a detailed and reliable assignment of the vibrational modes observed in experimental infrared (IR) and Raman spectra. researchgate.net For a molecule like this compound, which has many atoms and thus many vibrational degrees of freedom (3N-6, where N is the number of atoms), the spectra can be crowded and complex, making empirical assignment difficult. libretexts.org

The process begins with the calculation of the harmonic vibrational frequencies and corresponding normal modes, typically using DFT or ab initio methods. doi.org However, these calculated frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To correct this, the calculated force constants are scaled using a set of scale factors to provide the best possible agreement with experimental data. This is often done using the Scaled Quantum Mechanics (SQM) method. researchgate.net

A key output of NCA is the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode. researchgate.net This allows for an unambiguous assignment of spectral bands. For example, a band at ~1600 cm⁻¹ might be assigned as a C=C stretching vibration if the PED shows a high contribution from the C=C bond stretching coordinate.

Table 3: Illustrative Vibrational Mode Assignments for this compound via NCA

Calculated Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)AssignmentPotential Energy Distribution (PED) %
3450~3445N-H Stretchν(N-H) 98%
3080~3075=C-H Stretch (allyl)ν(=C-H) 95%
2925~2930C-H Stretch (methyl)ν(C-H) 90%
1645~1640C=C Stretch (allyl)ν(C=C) 85%, δ(CH₂) 10%
1605~1600C=C Stretch (ring)ν(C=C)ring 80%
1510~1515C=C Stretch (ring)ν(C=C)ring 75%, δ(C-H)ring 15%
1450~1455CH₂ Scissoringδ(CH₂) 88%
995~990=CH₂ Wag (allyl, out-of-plane)ω(=CH₂) 92%
750~745C-H Bending (ortho-subst. ring)γ(C-H) 80%

Note: Frequencies and PEDs are representative values based on typical group frequencies for aniline and allyl moieties. researchgate.netnist.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonds. researchgate.netuba.arwikipedia.org This allows for a quantitative analysis of intramolecular and intermolecular interactions in terms of donor-acceptor orbital interactions.

For this compound, NBO analysis can reveal key stabilizing effects. researchgate.net The primary mechanism is charge transfer from a filled "donor" NBO (typically a lone pair or a bonding orbital) to a vacant "acceptor" NBO (usually an antibonding orbital, σ* or π*). wisc.edu The strength of this interaction is evaluated using second-order perturbation theory, which calculates a stabilization energy, E(2). wisc.edu

Key intramolecular interactions within this compound would include:

Hyperconjugation: Delocalization of electron density from the nitrogen lone pair (n_N) into the antibonding orbitals of adjacent C-C or C-H bonds (e.g., n_N → σ*_C-C).

π-conjugation: Interaction between the π-bonding orbital of the allyl group's C=C double bond and the π-system of the phenyl ring, mediated by the nitrogen atom. This involves delocalization from π_C=C into π*_ring and vice-versa.

These interactions stabilize specific conformations and influence the molecule's electronic properties and reactivity. umanitoba.ca

Table 4: Representative NBO Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
n(N)π(C=C) (allyl)~5-10Lone pair delocalization into allyl π-system
n(N)π(C=C) (ring)~30-40Lone pair delocalization into phenyl ring (key to aniline electronics)
π(C=C) (ring)π(C=C) (allyl)~2-5π-system conjugation
σ(C-H)σ(N-C)~1-3Hyperconjugation

Note: E(2) values are illustrative estimates based on similar systems. wisc.edu

Integration and Validation with Experimental Data (e.g., X-ray Crystallography)

Computational models, no matter how sophisticated, must be validated against experimental reality. The integration of theoretical calculations with experimental data provides a powerful synergy, where calculations can explain and interpret experimental findings, and experiments can confirm or refine computational predictions.

Geometric Validation: One of the most direct methods for validation is the comparison of calculated molecular geometries with those determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net While obtaining a suitable crystal of this compound might be challenging, the principle remains. X-ray crystallography provides precise measurements of bond lengths, bond angles, and dihedral angles in the solid state. nih.gov A computational model is considered well-validated if its optimized geometry at a given level of theory (e.g., B3LYP/6-311++G(d,p)) closely reproduces these experimental values. Discrepancies can often be explained by differences between the gas-phase calculation and the solid-state packing forces in the crystal. researchgate.net

Spectroscopic Validation: As discussed in the NCA section (3.2.3), vibrational spectroscopy is a cornerstone of validation. researchgate.net The agreement between the scaled theoretical vibrational frequencies and the experimental IR and Raman spectra serves as a strong indicator of the quality of the computational model. A good match across the entire spectral range suggests that the calculated potential energy surface is a reliable representation of the actual molecule. researchgate.netdoi.org

Advanced Applications and Prospective Research Directions

Role in Pharmaceutical and Medicinal Chemistry Intermediate Synthesis

N-Allyl-2-methylaniline serves as a key building block in the synthesis of intermediates for pharmaceutically active compounds. Its structure is conducive to forming heterocyclic systems that are prevalent in many drug scaffolds.

A significant application is in the creation of modulators for the Neuropeptide Y4 (NPY4) receptor, which is a target for treatments of conditions like obesity. nih.gov For instance, this compound is a documented starting material in the multi-step synthesis of (S,Z)-3-Amino-l-o-tolyl-3,4-dihydro-lH-azepin-2(7H)-one, an intermediate used to produce substituted adipic acid amides that act as NPY4 receptor agonists. nih.gov

Table 1: Pharmaceutical Intermediate Synthesis from this compound

Starting MaterialIntermediate SynthesizedTarget ClassReference
This compound(S,Z)-3-Amino-l-o-tolyl-3,4-dihydro-lH-azepin-2(7H)-oneNPY4 Receptor Agonists nih.gov

Furthermore, the allylamine (B125299) structure is a precursor to other important heterocyclic cores. Research has shown that functional allylic amines derived from compounds like this compound can be readily transformed into indole (B1671886) derivatives, such as 3-methyl-indole. sioc-journal.cn Indoles are a fundamental motif in drug discovery, forming the core of numerous alkaloids and approved pharmaceuticals. sioc-journal.cn The development of catalytic processes to access these structures highlights the compound's potential in medicinal chemistry. sioc-journal.cn

Utility in Agrochemical Development

While specific, commercialized agrochemicals derived directly from this compound are not extensively documented in public literature, its structural motifs are relevant to the field. The development of atom-economic reactions like hydroaminoalkylation, which can utilize substrates such as this compound, holds significant promise for the agrochemical industry by enabling the synthesis of complex, selectively substituted amines. These amine structures are foundational in many fungicides, herbicides, and insecticides. Additionally, related titanium complexes, such as titanaaziridines, have applications in the synthesis of agrochemicals, suggesting that derivatives of this compound could serve as precursors in this domain. researchgate.net

Application in Materials Science (e.g., Functional Dyes, Electronic Materials)

The application of this compound in materials science is an emerging area of research. N-allyl anilines, as a class of compounds, are recognized as important building blocks for value-added fine chemicals that are applicable to the production of electronic materials. rsc.org The bifunctional nature of the molecule, possessing both an aromatic amine and a polymerizable allyl group, makes it a candidate for creating functional polymers and materials.

For example, aniline (B41778) derivatives are used to synthesize polyaniline (PANI) polymers, which are known for their electrical conductivity and sensing capabilities. The incorporation of substituents like the allyl and methyl groups on the aniline ring can modify the physicochemical properties of the resulting polymers, potentially enhancing solubility or altering electronic characteristics for specialized applications. bldpharm.com While hydroaminoalkylation reactions are noted for their potential in synthesizing functional aminated materials, specific examples detailing the use of this compound for creating functional dyes or advanced electronic materials remain a prospective research direction.

Development of Novel Catalytic Systems and Ligand Design

This compound plays a significant role as a precursor in the design of novel ligands and the development of advanced catalytic systems. Its derivatives are particularly important in the synthesis of sophisticated ligands for transition metal catalysts used in olefin metathesis, a powerful tool in organic synthesis.

A key application is in the creation of cyclic (alkyl)(amino)carbene (CAAC) ligands for ruthenium-based olefin metathesis catalysts. sioc-journal.cn These catalysts are crucial for the synthesis of active pharmaceutical ingredients (APIs). sioc-journal.cn The synthesis of the necessary branched aniline precursors for these CAAC ligands can be complex and expensive, but processes involving this compound provide a viable route. sioc-journal.cn

Table 2: Ligand and Complex Synthesis Involving this compound

ReactantReagent/CatalystProduct TypeApplicationReference(s)
This compoundBoron trifluoride etherateBranched Aniline DerivativeIntermediate for CAAC Ligands sioc-journal.cn
This compoundBis(η⁵:η¹-pentafulvene)titanium complexes1-Azabutadiene Titanium ComplexNovel Organometallic Complex researchgate.netsigmaaldrich.com

Furthermore, this compound reacts with specific titanium complexes, such as bis(η⁵:η¹-adamantylidenepentafulvene)titanium, to form novel 1-azabutadiene complexes through N-H and C-H bond activation. sigmaaldrich.com These resulting organometallic compounds are the first examples of CH₂-terminated monoazadiene complexes and represent a new class of ligands whose catalytic potential is an active area of investigation. researchgate.netsigmaaldrich.com

Green Chemistry Considerations in Synthesis (e.g., Water as Byproduct from Allyl Alcohol)

Promoting environmentally benign chemical processes is a central goal of modern chemistry, and the synthesis and application of this compound are increasingly viewed through this lens. A significant advancement is the use of allyl alcohol as an allylating agent, which aligns with green chemistry principles by producing only water as a byproduct. rsc.org

One highly efficient method involves the direct allylic amination of anilines using allyl alcohol in an aqueous medium. nih.gov This reaction is catalyzed by a water-soluble palladium-TPPTS (triphenylphosphine-3,3′,3″-trisulfonic acid trisodium (B8492382) salt) system. nih.gov The protocol is atom-economical and allows for the catalyst to be recycled multiple times without significant loss of activity, a key consideration for sustainable industrial processes. nih.gov Studies show that ortho-substituted anilines, including 2-methylaniline, react efficiently to yield the desired monoallylated product, this compound. nih.gov

Table 3: Green Synthesis of this compound

ReactantsCatalyst SystemSolventKey FeatureYieldReference
2-Methylaniline, Allyl AlcoholPd(OAc)₂ / TPPTSWaterRecyclable catalyst, water is the only byproduct90% nih.gov

Similarly, solid acid catalysts like tungsten oxide supported on zirconium dioxide (WO₃/ZrO₂) have been developed for the dehydrative monoallylation of anilines with allyl alcohol, further showcasing a move towards reusable, heterogeneous catalysts that minimize waste. rsc.org

Exploration of Novel Reaction Pathways and Mechanistic Insights

Understanding the reactivity of this compound is crucial for unlocking its synthetic potential. Research has focused on elucidating the mechanisms of its transformations and discovering novel reaction pathways.

One of the most important reactions is the aza-Claisen rearrangement. Under catalytic conditions, this compound can be converted to 2-allyl-6-methylaniline (B3266055). rsc.org Studies using oxide catalysts such as V₂O₅-Cr₂O₃-γ-Al₂O₃ have demonstrated high selectivity (87%) for this rearrangement, providing a pathway to ortho-allylated anilines, which are themselves valuable synthetic intermediates. rsc.org

Table 4: Catalytic Conversion (Rearrangement) of this compound

CatalystProductSelectivityReference
V₂O₅-Cr₂O₃-γ-Al₂O₃2-Allyl-6-methylaniline87.0% rsc.org
P₂O₅/Al₂O₃2-Allyl-6-methylaniline80-82.0% rsc.org

Mechanistic studies have also provided insights into its role in catalysis. The reaction of this compound with bis(η⁵:η¹-pentafulvene)titanium complexes proceeds via a selective activation of N-H and C-H bonds to form stable monoazabutadiene titanium complexes. sigmaaldrich.com In palladium-catalyzed allylations that use allyl alcohol, a proposed mechanism involves the formation of a palladium hydride intermediate that is responsible for the C-O bond cleavage of the alcohol to generate the key π-allyl intermediate. Additionally, palladium-catalyzed intramolecular decarboxylation reactions offer another novel, one-pot pathway to synthesize allylamines like this compound. sioc-journal.cn

Q & A

Advanced Research Question

  • Multi-technique validation : Cross-check NMR/MS data with IR spectroscopy (e.g., N-H stretching at ~3400 cm⁻¹) .
  • Thermochemical analysis : Compare experimental enthalpy values (via calorimetry) with DFT-calculated Gibbs free energies .
  • Database benchmarking : Reference NIST Chemistry WebBook entries for similar anilines to identify systematic errors .

What strategies are effective for evaluating the biological activity of this compound in drug discovery?

Advanced Research Question

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based activity assays .
  • Structure-Activity Relationship (SAR) studies : Modify the allyl or methyl groups to assess impact on potency .
  • Molecular docking : Simulate binding interactions with protein targets (e.g., using AutoDock Vina) guided by DFT-optimized geometries .

How does the stability of this compound vary under different storage conditions?

Basic Research Question

  • Light sensitivity : Store in amber vials at –20°C to prevent photo-oxidation of the allyl group.
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group.
  • Long-term stability : Monitor via periodic HPLC analysis; degradation products often include oxidized allyl derivatives .

What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Advanced Research Question

  • By-product formation : Optimize reaction stoichiometry (e.g., allyl halide:aniline ratio ≥1.2:1) to minimize di-alkylation .
  • Catalyst recycling : Use immobilized palladium catalysts to reduce costs and improve yields in flow reactors.
  • Safety protocols : Allyl halides are volatile and toxic; employ closed-system reactors with scrubbers for HCl/HBr by-products .

How can researchers leverage this compound in materials science applications?

Advanced Research Question

  • Polymer precursors : Incorporate into conjugated polymers via Suzuki-Miyaura coupling; the allyl group enables post-polymerization modifications .
  • Coordination chemistry : Use as a ligand for transition metals (e.g., Pd, Cu) to design catalysts for cross-coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.